Kurasoin B

Farnesyltransferase inhibition Structure-activity relationship Acyloin natural products

Kurasoin B is the only research compound offering concurrent protein farnesyltransferase inhibition (IC50 58.7 μM) and norepinephrine transporter blockade (Ki 2575 nM)—a dual polypharmacology absent in clinical FTIs like tipifarnib or its analog Kurasoin A. Supplied at ≥98% purity as the active (S)-enantiomer, it enables dose-dependent PFTase modulation without complete pathway suppression. Ideal for SAR campaigns exploring C-4 aromatic substitution, Ras signaling studies, neuroendocrine tumor models, and as a benchmark for asymmetric synthesis methodology.

Molecular Formula C18H15NO2
Molecular Weight 277.3 g/mol
Cat. No. B1231550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKurasoin B
Synonymskurasoin B
Molecular FormulaC18H15NO2
Molecular Weight277.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C18H15NO2/c20-17(10-13-6-2-1-3-7-13)18(21)11-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2
InChIKeyAWNMAACWZSNOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kurasoin B: A Dual-Activity Acyloin Farnesyltransferase Inhibitor with Unique Structural and Pharmacological Features


Kurasoin B (CAS 193696-42-3) is an acyloin-class natural product isolated from the fermentation broth of the soil fungus Paecilomyces sp. FO-3684 [1]. It features a 3-hydroxy-1-phenyl-2-butanone core, with a 3-indolyl moiety attached at the C-4 position, distinguishing it from its close analog Kurasoin A (which bears a p-hydroxyphenyl group) [1]. Kurasoin B is primarily recognized as a protein farnesyltransferase (PFTase) inhibitor (IC50: 58.7 μM) , and it has also been identified as an inhibitor of the human norepinephrine transporter (NET) with a Ki of 2575 nM, a secondary activity not observed in Kurasoin A or other structural analogs [2]. Its distinct dual pharmacological profile, combined with well-characterized enantioselective synthetic routes, makes it a valuable tool compound for studying farnesylation-dependent signaling and for exploring novel therapeutic applications.

Why Generic Farnesyltransferase Inhibitors Cannot Substitute for Kurasoin B in Specialized Research Applications


Although many farnesyltransferase inhibitors (FTIs) are available, Kurasoin B occupies a distinct niche due to its unique dual activity profile and well-defined synthetic accessibility. In contrast to high-potency clinical FTIs like tipifarnib (IC50 ~0.86 nM) or lonafarnib (IC50 ~1.9 nM) , Kurasoin B's moderate PFTase inhibition (IC50 58.7 μM) allows for the study of partial or dose-dependent enzyme modulation without complete pathway suppression, a property that can be critical for elucidating subtle biological mechanisms. More importantly, Kurasoin B exhibits a distinct secondary pharmacology—inhibition of the human norepinephrine transporter (Ki 2575 nM) [1]—that is not shared by other FTIs, including its close structural analog Kurasoin A. This dual-activity fingerprint makes Kurasoin B uniquely suited for experiments requiring concurrent modulation of both protein prenylation and monoamine neurotransmission. Substituting Kurasoin B with a generic, high-potency FTI or a simple acyloin analog would result in a complete loss of this specific polypharmacology, potentially confounding experimental outcomes or missing key biological interactions.

Quantitative Evidence Guide: Kurasoin B Differentiation Data vs. Analogs and Clinical FTIs


Equivalent PFTase Inhibition with Kurasoin A but Distinct C-4 Substituent Enables Unique SAR Exploration

Kurasoin B exhibits protein farnesyltransferase (PFTase) inhibition that is statistically indistinguishable from its close structural analog, Kurasoin A. In the same assay system, Kurasoin B displays an IC50 of 58.7 μM, while Kurasoin A shows an IC50 of 59.0 μM [1]. Despite this nearly identical potency at the enzymatic level, the two compounds differ at the C-4 position: Kurasoin B carries a 3-indolyl moiety, whereas Kurasoin A possesses a p-hydroxyphenyl group [2]. This structural divergence provides a critical handle for probing how aromatic substituents at C-4 influence cellular permeability, off-target interactions, and downstream biological effects—insights that are lost if the two compounds are treated as interchangeable.

Farnesyltransferase inhibition Structure-activity relationship Acyloin natural products

Unique Norepinephrine Transporter (NET) Inhibition Activity Absent in Kurasoin A and Other FTIs

Kurasoin B demonstrates a secondary pharmacological activity that is entirely absent in Kurasoin A and, to our knowledge, has not been reported for any other farnesyltransferase inhibitor. In a human norepinephrine transporter (NET) binding assay, Kurasoin B exhibited a Ki of 2575 nM [1]. In the same study, the structurally related compound soraphinol A showed a Ki of 867 nM, while the majority of other tested acyloin and diol analogs (including compounds with 3-indolyl or similar substituents) were inactive [1]. The authors noted that 'No neuroactivity had previously been reported for compounds in this structural class' [1], underscoring the unexpected and differentiating nature of this activity.

Norepinephrine transporter Polypharmacology Neuroactivity

Highly Enantioselective Synthesis (99% ee) Enables Access to Pure Active Enantiomer

The stereochemistry of the C-3 hydroxyl group is critical for PFTase inhibition by Kurasoin B [1]. Access to the pure, active (S)-enantiomer is therefore essential for any biological study. A robust phase-transfer catalysis method has been developed that yields Kurasoin B with 99% enantiomeric excess (ee) . This level of stereochemical purity is a significant improvement over earlier synthetic routes, which typically required chiral resolution steps and yielded lower enantiopurity. For example, early syntheses reported overall yields as low as 5.7% over four steps with no explicit ee specification [2]. In contrast, the phase-transfer method achieves near-complete selectivity for the active S-enantiomer in a single key alkylation step, using a biscinchonidinium catalyst and 3-methylbromoindole as the electrophile . This high enantioselectivity simplifies purification and ensures that the biological activity observed is attributable solely to the desired stereoisomer.

Enantioselective synthesis Phase-transfer catalysis Chiral resolution

Microbial Fermentation Origin Provides a Sustainable and Scalable Sourcing Route

Kurasoin B is a natural product produced by the fungus Paecilomyces sp. FO-3684 via fermentation [1]. This biosynthetic origin offers a distinct advantage over purely synthetic FTIs like tipifarnib or lonafarnib, which rely on multi-step chemical synthesis from petrochemical precursors. While synthetic routes for Kurasoin B have been developed, the fermentation process can be optimized for higher titers and scaled in bioreactors, providing a potentially more sustainable and cost-effective supply chain for large-scale studies . Furthermore, the natural product's inherent complexity and stereochemistry are fully encoded in the biosynthetic pathway, eliminating the need for chiral resolution steps that are often low-yielding and generate waste. This contrasts sharply with synthetic FTIs, where enantioselective synthesis or chiral chromatography adds significant cost and environmental burden.

Microbial fermentation Natural product sourcing Scalability

Short Synthetic Route (5 Steps, 25% Overall Yield) Enables Efficient Analog Generation

An efficient, short enantioselective synthesis of (+)-(S)-kurasoin B has been reported, requiring only 5 steps and achieving a 25% overall yield [1]. This represents a substantial improvement over earlier synthetic routes: for example, a 7-step diastereoselective synthesis gave 32% overall yield to a key intermediate (not the final product) [2], and the original asymmetric synthesis from phenylacetaldehyde proceeded in only 5.7% overall yield over 4 steps [3]. The 5-step route employs Sharpless asymmetric dihydroxylation and regioselective C-3 indole coupling as key steps, providing a practical and scalable approach to the pure active enantiomer [1]. This synthetic accessibility is not shared by many other natural product FTIs, which often require longer, more complex synthetic sequences with lower overall yields.

Total synthesis Enantioselective synthesis Analog development

Dual PFTase/NET Inhibition Profile Creates a Unique Polypharmacological Tool Compound

Kurasoin B is distinguished by its concurrent inhibition of two unrelated targets: protein farnesyltransferase (PFTase, IC50 58.7 μM) and the human norepinephrine transporter (NET, Ki 2575 nM) [1]. To our knowledge, no other FTI—including clinical candidates tipifarnib, lonafarnib, or the natural product andrastin—has been reported to inhibit NET. Similarly, known NET inhibitors (e.g., atomoxetine, reboxetine) do not inhibit PFTase. This unique dual-activity profile means that Kurasoin B can be used as a single agent to simultaneously probe the functional interplay between Ras prenylation and noradrenergic signaling. Substituting Kurasoin B with a selective FTI would eliminate NET modulation, potentially missing synergistic or counter-regulatory effects in cellular and in vivo models.

Polypharmacology Chemical biology Dual-target inhibitor

Optimal Research and Industrial Applications for Kurasoin B Based on Quantitative Differentiation


SAR Studies Exploring C-4 Substituent Effects on PFTase Inhibition and Cellular Activity

Given that Kurasoin B and Kurasoin A have essentially identical PFTase inhibitory potency (IC50 58.7 μM vs. 59.0 μM) but differ at the C-4 position (3-indolyl vs. p-hydroxyphenyl), Kurasoin B is the ideal starting point for structure-activity relationship (SAR) campaigns aimed at understanding how aromatic substituents influence cellular permeability, off-target binding, and in vivo efficacy. Researchers can synthesize a focused library of Kurasoin B analogs with varied C-4 aromatic groups using the efficient 5-step synthetic route (25% overall yield) and then directly compare their PFTase inhibition and cellular activity against the parent compound [1][2].

Investigating the Role of NET Inhibition in Ras-Driven Cancer Models

Kurasoin B's unique secondary activity as a norepinephrine transporter (NET) inhibitor (Ki 2575 nM) makes it a powerful tool for studying the functional consequences of concurrent PFTase and NET inhibition in Ras-transformed cells [3]. This is particularly relevant in models of neuroendocrine tumors, where both Ras signaling and noradrenergic pathways are dysregulated. Using Kurasoin B, researchers can dissect whether the NET inhibitory component contributes to the compound's overall anti-proliferative or pro-apoptotic effects, a question that cannot be addressed with selective FTIs or NET inhibitors alone [3].

Process Development for Scalable Fermentation-Based Production

For industrial biotechnology and contract manufacturing organizations, Kurasoin B represents an attractive target for fermentation process optimization and scale-up. The producing organism, Paecilomyces sp. FO-3684, is a well-characterized fungal strain amenable to submerged fermentation . Developing a high-titer fermentation process could provide a cost-competitive, sustainable source of Kurasoin B for large-scale in vivo studies or for use as an intermediate in the synthesis of more potent analogs. The existence of multiple robust synthetic routes also ensures that fermentation-derived material can be readily validated and supplemented if needed [2].

Developing Enantioselective Synthetic Methodologies Using Kurasoin B as a Benchmark

The well-defined stereochemical requirement for biological activity (only the (S)-enantiomer is active) and the availability of high-yielding enantioselective syntheses (e.g., 99% ee via phase-transfer catalysis) make Kurasoin B an excellent benchmark substrate for testing new asymmetric synthetic methodologies . Organic chemists can use Kurasoin B total synthesis as a platform to demonstrate the utility of novel chiral catalysts, asymmetric alkylation protocols, or biocatalytic transformations, with direct comparisons to established yields and enantioselectivities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kurasoin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.